molecular formula C21H21ClN4O2 B11006865 (8-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

(8-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B11006865
M. Wt: 396.9 g/mol
InChI Key: DERBIGUGHRXYTK-UHFFFAOYSA-N
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Description

(8-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a quinoline core substituted with a chloro and hydroxy group, and a piperazine ring linked to a pyridine moiety. The unique structure of this compound makes it a candidate for various biochemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. One common route includes:

    Formation of the Quinoline Core: Starting with aniline derivatives, the quinoline core is synthesized through a Skraup reaction, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Chlorination and Hydroxylation: The quinoline core is then chlorinated using thionyl chloride and subsequently hydroxylated using sodium hydroxide.

    Piperazine and Pyridine Coupling: The piperazine ring is introduced through nucleophilic substitution reactions, and the pyridine moiety is attached via a coupling reaction using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group on the quinoline ring can undergo oxidation to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with various nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, (8-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone is studied for its potential as an antimicrobial and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It is studied for its ability to inhibit certain enzymes and receptors, making it a potential candidate for treating diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it valuable in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (8-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of topoisomerase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial properties. The compound can also interact with G-protein coupled receptors, modulating various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Hydroxychloroquine: Another antimalarial drug with both chloro and hydroxy substitutions on the quinoline ring.

    Piperazine derivatives: Compounds with a piperazine ring that exhibit various pharmacological activities.

Uniqueness

(8-Chloro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone is unique due to its combination of a quinoline core with both chloro and hydroxy substitutions, along with a piperazine ring linked to a pyridine moiety. This unique structure provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21ClN4O2

Molecular Weight

396.9 g/mol

IUPAC Name

8-chloro-3-[4-(2-pyridin-4-ylethyl)piperazine-1-carbonyl]-1H-quinolin-4-one

InChI

InChI=1S/C21H21ClN4O2/c22-18-3-1-2-16-19(18)24-14-17(20(16)27)21(28)26-12-10-25(11-13-26)9-6-15-4-7-23-8-5-15/h1-5,7-8,14H,6,9-13H2,(H,24,27)

InChI Key

DERBIGUGHRXYTK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3=CNC4=C(C3=O)C=CC=C4Cl

Origin of Product

United States

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